

Spectroscopic data of 2-Cyclohexylcyclohexanol (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Cyclohexylcyclohexanol

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<An In-depth Technical Guide on the Spectroscopic Data of **2-Cyclohexylcyclohexanol**

This guide offers a detailed examination of the spectroscopic data for **2-Cyclohexylcyclohexanol** ($C_{12}H_{22}O$), a saturated alicyclic alcohol. A comprehensive understanding of its spectral characteristics is crucial for researchers, scientists, and drug development professionals who require unambiguous compound identification and structural elucidation. This document will explore the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, providing not only the spectral data but also the fundamental principles and experimental considerations that define these spectroscopic signatures.

NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of 1H and ^{13}C nuclei, detailed information about the connectivity and chemical environment of atoms within a molecule can be obtained.

1H NMR Spectroscopy

The proton NMR spectrum of **2-Cyclohexylcyclohexanol** is characterized by a complex set of overlapping signals in the aliphatic region, typically between 0.8 and 2.0 ppm. These signals correspond to the numerous non-equivalent methylene ($-CH_2$) and methine ($-CH$) protons of

the two cyclohexane rings. The proton on the carbon bearing the hydroxyl group (-CHOH) is deshielded by the electronegative oxygen atom and typically appears as a multiplet at a lower field, generally in the 3.4 to 4.5 δ range.^[1] The hydroxyl proton (-OH) itself usually presents as a broad singlet with a variable chemical shift that is dependent on factors such as concentration, temperature, and the solvent used.

Table 1: Representative ^1H NMR Data for **2-Cyclohexylcyclohexanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.4 - 4.5	m	1H	-CHOH ^[1]
~0.8 - 2.0	m	20H	Cyclohexyl ring protons
Variable	br s	1H	-OH

Note: These chemical shifts are approximate and can vary based on the specific isomer and experimental conditions.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For **2-Cyclohexylcyclohexanol**, up to 12 distinct signals can be expected if there is no molecular symmetry. The carbon atom bonded to the hydroxyl group (-CHOH) is the most deshielded of the aliphatic carbons, with its signal typically appearing in the 50 to 80 δ range.^[1] The other carbon signals from the two cyclohexane rings are found further upfield.

Table 2: Representative ^{13}C NMR Data for **2-Cyclohexylcyclohexanol**

Chemical Shift (δ) ppm	Assignment
~50 - 80	-CHOH ^[1]
~20 - 50	Other cyclohexyl ring carbons

Note: These chemical shifts are approximate and can vary based on the specific isomer and experimental conditions.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality and reproducible NMR data, a standardized experimental protocol is essential.

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Cyclohexylcyclohexanol** in about 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, especially for the hydroxyl proton.
- Instrument Setup:
 - Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity for sharp, symmetrical peaks.
- ^1H NMR Acquisition:
 - Acquire a standard one-pulse ^1H spectrum.
 - Set the spectral width to encompass the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Process the data using Fourier transformation, phasing, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum to yield singlets for each carbon.
 - Use a wider spectral width (e.g., 0-220 ppm).
 - A greater number of scans is typically necessary for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

- DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be employed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a fast and non-destructive method for identifying the functional groups within a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their bond vibrations.

The IR spectrum of **2-Cyclohexylcyclohexanol** is characterized by prominent absorptions from the O-H and C-H bonds.

Table 3: Key IR Absorption Bands for **2-Cyclohexylcyclohexanol**

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
~3600-3200	Strong, Broad	O-H stretch	Alcohol [1][2]
~2960-2850	Strong	C-H stretch	Alkane (Cyclohexyl) [3]
~1450	Medium	C-H bend	Alkane (Cyclohexyl)
~1260-1050	Strong	C-O stretch	Secondary Alcohol [2] [4]

The most notable feature is the strong, broad absorption band between 3600 and 3200 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol. [1][2] The broadening of this peak is a result of hydrogen bonding. [1][5] Strong absorptions in the 2960-2850 cm⁻¹ region are due to the C-H stretching of the sp³-hybridized carbons in the cyclohexane rings. [3] The presence of a strong band for the C-O stretch, typically between 1260-1050 cm⁻¹, further confirms the presence of a secondary alcohol. [2][4]

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR-FTIR is a widely used and convenient technique for obtaining the IR spectra of liquid and solid samples.

- **Instrument Preparation:** Ensure the ATR crystal (e.g., diamond) is clean. A background spectrum of the empty ATR accessory should be recorded.
- **Sample Application:** Place a small amount of liquid or solid **2-Cyclohexylcyclohexanol** directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
- **Cleaning:** After the measurement, thoroughly clean the ATR crystal with a suitable solvent, such as isopropanol.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

The molecular weight of **2-Cyclohexylcyclohexanol** ($C_{12}H_{22}O$) is 182.30 g/mol .^{[6][7]} In an electron ionization (EI) mass spectrum, a molecular ion peak (M^+) would be expected at m/z 182. However, for alcohols, this peak is often weak or absent due to easy fragmentation.^[8]

Common fragmentation pathways for cyclic alcohols include the loss of a water molecule ($M-18$) and alpha-cleavage.^{[9][10][11]} Alpha-cleavage involves the breaking of a C-C bond adjacent to the hydroxyl group.^[1] The fragmentation of the bicyclic system can also produce various other fragment ions. A prominent peak is often observed at m/z 82.^[12]

Table 4: Expected Key Fragments in the Mass Spectrum of **2-Cyclohexylcyclohexanol**

m/z	Proposed Fragment
182	$[\text{C}_{12}\text{H}_{22}\text{O}]^+$ (Molecular Ion)
164	$[\text{M} - \text{H}_2\text{O}]^+$ ^{[9][10]}
82	Prominent Fragment ^[12]
57	Complex ring cleavage product ^{[9][10]}

Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization - GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like **2-Cyclohexylcyclohexanol**.

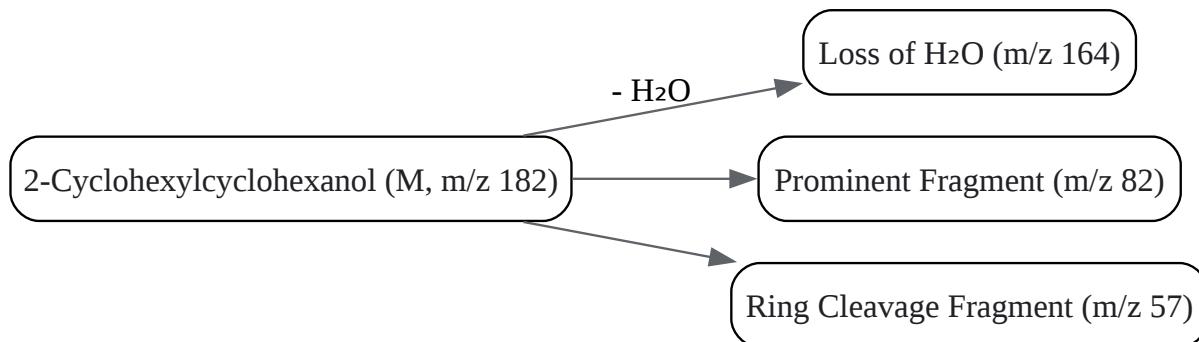
- Sample Preparation: Prepare a dilute solution of **2-Cyclohexylcyclohexanol** in a volatile organic solvent (e.g., dichloromethane or hexane).
- GC Separation:
 - Inject a small volume (e.g., 1 μL) of the solution into the GC inlet.
 - Use a suitable capillary column (e.g., a non-polar column such as DB-5ms) to separate the compound from any impurities.
 - Employ a temperature program that allows for the elution of **2-Cyclohexylcyclohexanol** as a sharp peak.
- MS Detection (EI):
 - The eluent from the GC column is directed into the ion source of the mass spectrometer.
 - Molecules are ionized using a standard electron energy of 70 eV.
 - The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.
 - A detector records the abundance of each ion.

- Data Analysis: The mass spectrum corresponding to the GC peak of **2-Cyclohexylcyclohexanol** is analyzed to identify the molecular ion and major fragment ions.

Visualizing Molecular Structure and Fragmentation

To better understand the relationship between the structure of **2-Cyclohexylcyclohexanol** and its mass spectrum, a visualization of the molecule and its key fragmentation pathways is provided below.

Caption: Molecular structure of **2-Cyclohexylcyclohexanol**.



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Caption: Key fragmentation pathways of **2-Cyclohexylcyclohexanol** in EI-MS.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and multifaceted signature for **2-Cyclohexylcyclohexanol**. The combined application of NMR, IR, and MS allows for the unequivocal identification and structural confirmation of this molecule. It is important to note that while the data provided here is representative, the precise spectral details can be influenced by isomerism and experimental conditions. Therefore, a careful and integrated analysis of all available spectroscopic data is paramount for accurate structural elucidation.

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